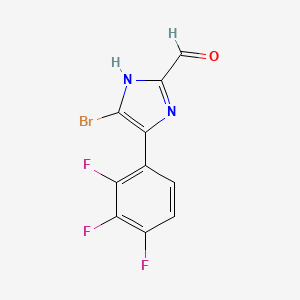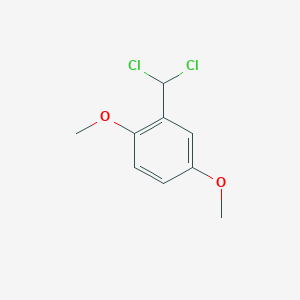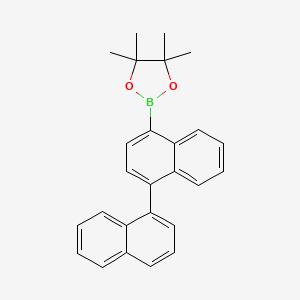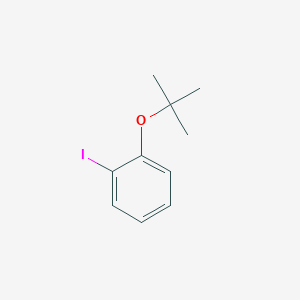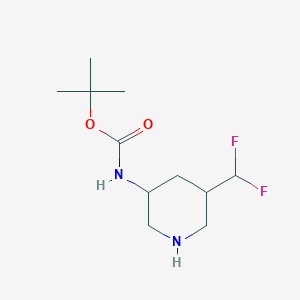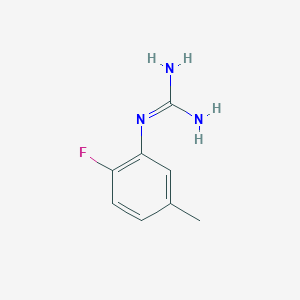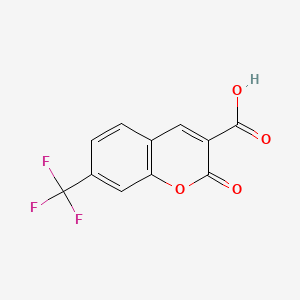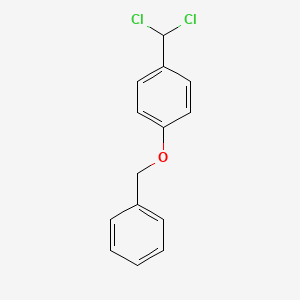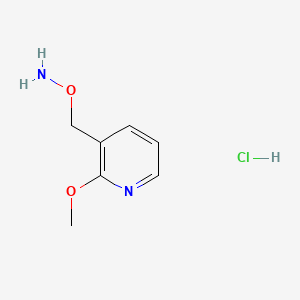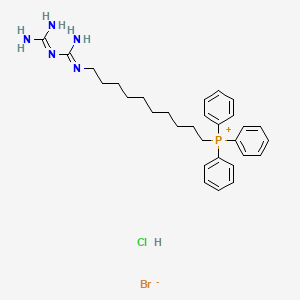
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride: is a compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is a derivative of triphenylphosphonium, a class of compounds known for their ability to target mitochondria. The presence of the carbamimidoylguanidino group adds to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride typically involves the conjugation of a triphenylphosphonium group to a decyl chain that contains a carbamimidoylguanidino moiety. The synthetic route may include:
Starting Materials: Triphenylphosphine, decyl bromide, and carbamimidoylguanidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions, using automated flash chromatography for purification, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center.
Reduction: Reduction reactions may target the carbamimidoylguanidino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center or the decyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium derivatives.
Reduction: Reduced carbamimidoylguanidino derivatives.
Substitution: Substituted phosphonium or decyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its ability to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine:
- Potential therapeutic applications in targeting cancer cells due to its ability to exploit the hyperpolarized mitochondrial membrane potential of cancer cells .
Industry:
Mechanism of Action
The mechanism of action of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride involves its ability to target mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the carbamimidoylguanidino group can interact with mitochondrial proteins and enzymes, potentially disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Mito-metformin: A triphenylphosphonium-conjugated metformin analog.
Para-methoxy (pMeO-MMe) and para-trifluoromethyl MMe (pCF3-MMe): Other triphenylphosphonium analogs with different substituents.
Uniqueness:
- The presence of the carbamimidoylguanidino group distinguishes (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride from other triphenylphosphonium compounds. This group may confer additional biological activity and specificity, making it a valuable compound for targeted therapies .
Properties
Molecular Formula |
C30H42BrClN5P |
|---|---|
Molecular Weight |
619.0 g/mol |
IUPAC Name |
10-[[amino-(diaminomethylideneamino)methylidene]amino]decyl-triphenylphosphanium;bromide;hydrochloride |
InChI |
InChI=1S/C30H41N5P.BrH.ClH/c31-29(32)35-30(33)34-24-16-5-3-1-2-4-6-17-25-36(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;;/h7-15,18-23H,1-6,16-17,24-25H2,(H6,31,32,33,34,35);2*1H/q+1;;/p-1 |
InChI Key |
XAWNLEFQOGTHAQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCN=C(N)N=C(N)N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




